molecular formula C11H7BrClF2NO3S2 B4720715 5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide

5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide

Cat. No.: B4720715
M. Wt: 418.7 g/mol
InChI Key: CWOZEDGSZJAMDU-UHFFFAOYSA-N
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Description

5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This particular compound features a thiophene ring substituted with bromine, chlorine, and difluoromethoxy groups, making it a molecule of interest for various scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClF2NO3S2/c12-9-3-4-10(20-9)21(17,18)16-6-1-2-8(7(13)5-6)19-11(14)15/h1-5,11,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOZEDGSZJAMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Br)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . This reaction yields 5-bromothiophene-2-sulfonamide, which can then be further functionalized to introduce the 3-chloro-4-(difluoromethoxy)phenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can modify the thiophene ring to produce different functionalized thiophenes.

Scientific Research Applications

5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with biological macromolecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethoxy group. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide

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